Pyronaridine Pyronaridine Pyronaridine is an aminoquinoline.
Pyronaridine has been investigated for the treatment of Malaria.
Pyronaridine is a natural product found in Acronychia pubescens with data available.
Pyronaridine is a benzonaphthyridine derivative, with antimalarial and potential antiviral activities. Upon administration, pyronaridine inhibits the formation of beta-hematin, which results in the accumulation of toxic heme within the parasite. In addition, pyronaridine inhibits glutathione-dependent degradation of hematin. This promotes hematin-induced lysis of red blood cells (RBCs), resulting in parasite death. Pyronaridine also exhibits antiviral activity against some viruses in vitro, including Ebola (EBOV) and severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2) viruses.
Brand Name: Vulcanchem
CAS No.: 74847-35-1
VCID: VC0540753
InChI: InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32)
SMILES: COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6
Molecular Formula: C29H32ClN5O2
Molecular Weight: 518.0 g/mol

Pyronaridine

CAS No.: 74847-35-1

Cat. No.: VC0540753

Molecular Formula: C29H32ClN5O2

Molecular Weight: 518.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pyronaridine - 74847-35-1

CAS No. 74847-35-1
Molecular Formula C29H32ClN5O2
Molecular Weight 518.0 g/mol
IUPAC Name 4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol
Standard InChI InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32)
Standard InChI Key DJUFPMUQJKWIJB-UHFFFAOYSA-N
SMILES COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6
Canonical SMILES COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6
Appearance Solid powder

Pharmacological and Physicochemical Properties

Chemical Structure and Solubility

Pyronaridine tetraphosphate (C29H32ClN5O2·4H3PO4) has a molecular weight of 518 g/mol for the free base and 907.6 g/mol for the salt form. The compound’s structure features a central phenol ring substituted with pyrrolidinylmethyl groups and a chlorinated acridine core (Figure 1) .

Table 1: Physicochemical Properties of Pyronaridine Tetraphosphate

PropertyValue
Water solubility (free base)0.02% w/v (sparingly soluble)
Water solubility (salt)1.46% w/v
LogD (pH 7.4)0.2–0.4 (measured)
pKa values7.08, 7.39, 9.88, 10.30

The salt form’s enhanced solubility facilitates oral administration, while the free base’s lipophilicity promotes erythrocyte accumulation, achieving blood-to-plasma ratios >10:1 .

Mechanism of Antimalarial Action

Hemozoin Inhibition

Pyronaridine exerts primary antimalarial effects by binding β-hematin at a 1:2 stoichiometry, disrupting hemozoin crystallization in the parasite’s digestive vacuole. This mechanism parallels chloroquine but with 100-fold greater potency in resistant strains (IC50 0.2–20 nM vs. 20–200 nM for chloroquine) .

DNA Intercalation and Topoisomerase Inhibition

The acridine moiety enables intercalation into DNA duplexes, inducing structural distortions that inhibit Plasmodium topoisomerase II (IC50 1.8 μM) and trigger apoptotic pathways . While secondary to hemozoin inhibition in antimalarial activity, this property underpins pyronaridine’s investigational use in oncology .

Pharmacokinetic Profile

Absorption and Distribution

Oral pyronaridine tetraphosphate achieves peak plasma concentrations (Cmax) of 50–100 ng/mL within 2–4 hours post-dose. Extensive erythrocyte sequestration produces blood concentrations 10–15× higher than plasma levels, correlating with schizonticidal efficacy .

Table 2: Pyronaridine Dosing in Pyramax® Formulations

FormulationWeight Range (kg)Pyronaridine Dose (mg)Dose/kg (mg)
Tablet20–231807.8–9.0
Tablet45–645408.4–12
Granule5–7608.6–12

Metabolism and Excretion

Hepatic CYP3A4/5 mediates N-demethylation to three active metabolites (M1–M3), which collectively account for 15–20% of antimalarial activity. Renal clearance is negligible (<5%), with fecal excretion predominating (70–80%) .

Clinical Efficacy in Malaria Treatment

Monotherapy Outcomes

Single-agent pyronaridine demonstrates 72-hour parasite clearance times comparable to artesunate (28 vs. 24 hours) but requires combination therapy to prevent recrudescence .

Artemisinin-Based Combinations

The Pyramax® regimen (3-day pyronaridine-artesunate) achieves:

  • 100% PCR-adjusted adequate parasitological response (APR) at Day 28

  • 94.4% efficacy at Day 63 in asymptomatic carriers

  • Equivalent efficacy for 2-day vs. 3-day regimens in low-transmission settings

Emerging Applications and Research

Cabamiquine Synergy

A 2024 pharmacometric model predicted 90% parasite suppression with 330 mg cabamiquine + 360 mg pyronaridine, reducing pyronaridine doses by 50% compared to monotherapy . This combination leverages complementary mechanisms:

  • Cabamiquine inhibits Plasmodium eEF2 (t1/2 155–193 h)

  • Pyronaridine provides rapid schizonticidal activity

Antiviral and Anticancer Activity

Preclinical studies identify:

  • Ebola virus inhibition (EC50 1.2 μM) via VP24 protein interaction

  • Glioblastoma cytotoxicity (IC50 4.8 μM) through topoisomerase II inhibition

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